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Compound of Interest

Compound Name: Methanesulfinyl-acetonitrile

Cat. No.: B1278698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is a small organic

molecule featuring both a nitrile and a sulfonyl functional group. This unique combination of

electron-withdrawing groups imparts distinct chemical properties, making it a valuable building

block in organic synthesis. Its utility is particularly noted in the construction of various

heterocyclic compounds, which are of significant interest in medicinal chemistry and drug

development. This technical guide provides a detailed overview of the synthesis,

physicochemical properties, and potential applications of (methylsulfonyl)acetonitrile.

Physicochemical Properties
(Methylsulfonyl)acetonitrile is a white crystalline solid at room temperature. A summary of its

key physical and chemical properties is presented in the table below.
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Property Value Reference

Molecular Formula C₃H₅NO₂S [1]

Molecular Weight 119.14 g/mol [1]

CAS Number 2274-42-2 [1]

Melting Point 81-84 °C [2]

Appearance White crystalline solid N/A

Solubility Slightly soluble in water N/A

IUPAC Name 2-(methylsulfonyl)acetonitrile [1]

Synthesis of (Methylsulfonyl)acetonitrile
The most common and efficient method for the synthesis of (methylsulfonyl)acetonitrile is

through the oxidation of its corresponding thioether, methylthioacetonitrile. This transformation

can be achieved using various oxidizing agents. Based on literature for analogous compounds,

a reliable method involves the use of hydrogen peroxide as the oxidant in an acidic medium.

Experimental Protocol: Oxidation of
Methylthioacetonitrile
This protocol is adapted from established procedures for the oxidation of similar thioethers.[3]

Materials:

Methylthioacetonitrile

Acetic acid

Hydrogen peroxide (30% aqueous solution)

Sodium tungstate dihydrate (catalyst)

Chloroform or Ethyl Acetate (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory

funnel)

Magnetic stirrer and heating mantle

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser,

and a dropping funnel, dissolve methylthioacetonitrile in glacial acetic acid. Add a catalytic

amount of sodium tungstate dihydrate to the mixture.

Addition of Oxidant: While stirring the solution, slowly add a stoichiometric excess of 30%

hydrogen peroxide solution via the dropping funnel. The addition should be controlled to

maintain the reaction temperature within a safe range, typically between 40-50 °C. An ice

bath may be required to manage any exotherm.

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a

slightly elevated temperature (e.g., 50-60 °C) for several hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess

acetic acid can be removed under reduced pressure using a rotary evaporator.

Extraction: To the residue, add water and extract the aqueous layer multiple times with an

organic solvent such as chloroform or ethyl acetate.

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous

magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent from

the filtrate using a rotary evaporator to yield the crude product.

Purification: The crude (methylsulfonyl)acetonitrile can be further purified by recrystallization

from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column

chromatography on silica gel.[4][5]
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Safety Precautions:

Hydrogen peroxide is a strong oxidizing agent and should be handled with care.

The reaction may be exothermic; proper temperature control is crucial.

All procedures should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat, should be worn at all times.

Chemical Properties and Reactivity
The presence of the electron-withdrawing sulfonyl and nitrile groups makes the methylene

protons (the -CH₂- group) acidic, allowing for deprotonation to form a stabilized carbanion. This

carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

(Methylsulfonyl)acetonitrile is a known precursor in the synthesis of more complex molecules,

including substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.[2]

Biological Activity and Applications in Drug
Development
Currently, there is limited publicly available information directly detailing the specific biological

activities or signaling pathways of (methylsulfonyl)acetonitrile itself. Its primary role in the

context of drug development appears to be as a versatile building block for the synthesis of

larger, more complex molecules with potential therapeutic applications. The sulfonyl and nitrile

moieties are present in various pharmacologically active compounds, and the use of

(methylsulfonyl)acetonitrile allows for their incorporation into novel molecular scaffolds. Further

research is needed to elucidate any intrinsic biological effects of this compound.

Visualization of the Synthetic Workflow
As no specific signaling pathways involving (methylsulfonyl)acetonitrile have been identified in

the literature, a logical diagram illustrating the experimental workflow for its synthesis is

provided below.
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Starting Materials:
- Methylthioacetonitrile

- Acetic Acid
- Hydrogen Peroxide
- Sodium Tungstate

Oxidation Reaction:
- Controlled temperature (40-50 °C)

- Stirring for several hours

1. Combine and React Reaction Work-up:
- Removal of excess acetic acid

2. Reaction Completion Extraction:
- Addition of water

- Extraction with organic solvent

3. Quenching Drying and Concentration:
- Drying of organic phase

- Solvent removal

4. Phase Separation Purification:
- Recrystallization or

- Column Chromatography

5. Crude Product Final Product:
(Methylsulfonyl)acetonitrile

6. Pure Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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